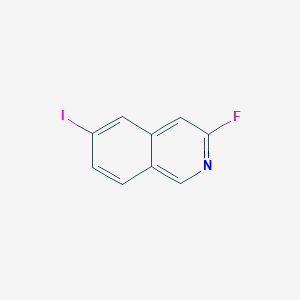

3-Fluoro-6-iodoisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FIN |

|---|---|

Molecular Weight |

273.05 g/mol |

IUPAC Name |

3-fluoro-6-iodoisoquinoline |

InChI |

InChI=1S/C9H5FIN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H |

InChI Key |

ZKEVSHLPSBPOJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1I)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 6 Iodoisoquinoline

Sustainable and Green Chemistry Approaches in 3-Fluoro-6-iodoisoquinoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov For the synthesis of complex molecules like this compound, these principles can be applied to traditional synthetic routes to create more sustainable alternatives.

Traditional isoquinoline (B145761) syntheses, such as the Bischler-Napieralski or Pomeranz–Fritsch reactions, often rely on harsh conditions, stoichiometric strong acids, and hazardous solvents, leading to significant waste generation. isroset.org Modern approaches seek to overcome these limitations.

Key Green Strategies applicable to this compound synthesis include:

Catalyst-Centered Innovations: A major focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives.

Transition-Metal-Free Catalysis: To avoid the cost and toxicity associated with heavy metals like palladium, methods using iodine-promoted cyclization have been developed for isoquinolone synthesis. rsc.org This is particularly relevant for an iodine-containing target molecule and represents an atom-economical approach. rsc.org

Recyclable Catalysts: Solid acid catalysts, such as Nafion® NR50, have been successfully used for synthesizing 3-substituted isoquinolines. rsc.org These catalysts can be easily recovered and reused, reducing waste and cost. rsc.org

Nanocatalysis: The use of copper nanoparticles supported on biodegradable materials like polyethylene (B3416737) glycol (PEG) offers an efficient and sustainable route to isoquinoline derivatives. isroset.org

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, increase yields, and often leads to cleaner reactions with fewer byproducts. rsc.org It is a recognized green chemistry technique that enhances energy efficiency. rsc.org

Environmentally Benign Solvents and Conditions:

Aqueous Synthesis: Performing reactions in water is a key goal of green chemistry. Catalyst-free methods for isoquinoline synthesis have been developed that use water as the solvent, offering a convenient and atom-economical pathway. researchgate.net

Solvent-Free Reactions: Iodine-promoted protocols can be conducted without any solvent, which directly adheres to green chemistry principles by minimizing waste. rsc.org

Deep Eutectic Solvents (DES): DES are emerging as green and recyclable alternatives to volatile organic compounds (VOCs) for reactions like N-alkylation in isoquinoline synthesis. derpharmachemica.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Fungal flavin-dependent halogenases have been shown to be useful biocatalysts for the specific halogenation of isoquinolines. nih.gov This approach could potentially be engineered for the regioselective fluorination or iodination steps required for this compound.

The following table compares potential traditional and green synthetic approaches for key steps in the synthesis of a substituted isoquinoline.

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Advantage |

| Ring Formation | Bischler-Napieralski Reaction (PCl₅ or POCl₃, high temp) | Microwave-assisted, Nafion®-catalyzed cyclization rsc.org | Recyclable catalyst, reduced energy use, faster reaction. |

| Halogenation | Classical electrophilic substitution | Enzyme-mediated halogenation (Halogenase) nih.gov | High regioselectivity, mild reaction conditions, reduced waste. |

| Solvent Choice | Volatile Organic Solvents (e.g., Toluene, Dichloromethane) | Water researchgate.net or Deep Eutectic Solvents (DES) derpharmachemica.com | Non-toxic, recyclable, improved safety profile. |

Scale-Up Considerations and Challenges in Production

Transitioning the synthesis of a complex molecule like this compound from laboratory-scale to industrial production presents a distinct set of challenges. The feasibility of large-scale production of similar compounds is indicated by the commercial availability of analogues like 3-Chloro-6-fluoro-isoquinoline, with production capacities reaching metric tons. lookchem.com The industrial synthesis of 7-Fluoro-3-iodo-6-methoxyquinoline, a close structural relative, involves optimization for large-scale production, potentially using continuous flow reactors and applying green chemistry principles.

Primary challenges and considerations for the scale-up of this compound synthesis include:

Cost and Availability of Starting Materials: The synthesis would likely begin from a substituted benzene (B151609) derivative. The cost and reliable sourcing of a precursor containing both fluorine and iodine, or a suitable precursor for their introduction, are critical economic factors.

Process Safety and Hazard Management:

Exothermic Reactions: Many cyclization and halogenation reactions are highly exothermic. Managing heat transfer effectively is crucial on a large scale to prevent runaway reactions. This often requires specialized reactors and cooling systems.

Reagent Handling: Handling potentially hazardous reagents required for fluorination and iodination at an industrial scale necessitates stringent safety protocols and specialized equipment.

Reaction Selectivity and Control:

Regioselectivity: Ensuring the precise placement of the fluoro group at the C3 position and the iodo group at the C6 position is paramount. Side reactions leading to other isomers can become a significant issue on a large scale, complicating purification and reducing yield. For instance, direct halogenation methods must be highly selective to be viable. acs.org

Continuous Flow Reactors: As mentioned for a similar compound, using continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing) compared to batch processing. This can lead to better selectivity, improved safety, and higher consistency.

Purification and Product Quality:

Impurity Profile: Identifying and controlling the formation of impurities is critical. On a large scale, even small percentages of byproducts can amount to significant quantities of waste.

Crystallization and Isolation: Developing a robust, scalable, and efficient method for the crystallization and isolation of the final product with high purity is a key step in process development. This was a critical consideration in the gram-scale synthesis of other complex isoquinolines. rsc.org

Environmental and Regulatory Compliance:

Waste Management: The management of waste streams, particularly those containing halogenated organic compounds and residual metals from catalysts, is a major challenge. Industrial processes must comply with strict environmental regulations, making waste minimization and the use of recyclable catalysts highly desirable. rsc.orgderpharmachemica.com

Green Chemistry Implementation: Incorporating green chemistry principles, such as using safer solvents and improving atom economy, is not only environmentally responsible but can also be economically advantageous by reducing waste treatment costs and improving efficiency.

The table below outlines potential scale-up challenges and corresponding mitigation strategies.

| Challenge | Potential Mitigation Strategy |

| Control of Exothermic Reactions | Use of continuous flow reactors; specialized batch reactors with advanced cooling systems. |

| Regioselectivity of Halogenation | Development of highly selective catalysts (e.g., biocatalysts) nih.gov; process optimization using Design of Experiments (DoE); use of continuous flow technology. |

| Cost of Reagents | Route scouting to identify pathways using cheaper, more abundant starting materials; implementation of catalyst recycling programs. rsc.org |

| Purification at Scale | Development of an optimized crystallization process; use of preparative chromatography if necessary, though often a last resort at large scale. |

| Waste Stream Management | Employ atom-economical reactions rsc.org; use of recyclable catalysts rsc.org; select environmentally benign solvents like water or DES. researchgate.netderpharmachemica.com |

Chemical Reactivity and Functionalization of 3 Fluoro 6 Iodoisoquinoline

Reactivity of the Aryl Iodide Moiety (C-I Bond)

The aryl iodide moiety at the 6-position of 3-fluoro-6-iodoisoquinoline is the principal site of chemical reactivity, serving as a versatile handle for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, making it more reactive in oxidative addition steps, which are often the rate-determining step in many catalytic cycles. This enhanced reactivity allows for milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the functionalization of aryl halides like this compound. A variety of palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at the 6-position.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Reaction Scheme: An aryl iodide, such as this compound, would react with an arylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) to yield the corresponding 6-aryl-3-fluoroisoquinoline.

Anticipated Findings: Based on analogous reactions, it is expected that this compound would readily participate in Suzuki-Miyaura coupling under standard conditions. The reaction would likely exhibit good to excellent yields, depending on the specific boronic acid partner, catalyst system, and reaction conditions employed. The electronic and steric properties of the boronic acid would influence the reaction efficiency.

Interactive Data Table: Illustrative Suzuki-Miyaura Coupling of Aryl Iodides

Below is a representative table of Suzuki-Miyaura reactions with various aryl iodides, demonstrating the general applicability and typical yields of this transformation. Note that these are examples from the broader literature and not specific to this compound.

| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 4-Iodoanisole | 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |

| 2-Iodopyridine | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 88 |

Sonogashira Cross-Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. This reaction is instrumental in the synthesis of arylalkynes.

Reaction Scheme: this compound would react with a terminal alkyne in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine such as triethylamine (B128534) or diisopropylamine).

Anticipated Findings: Given the high reactivity of the C-I bond, this compound is expected to be an excellent substrate for Sonogashira coupling. The reaction would likely proceed under mild conditions to afford 3-fluoro-6-(alkynyl)isoquinolines in high yields. This method would provide a direct route to a variety of functionalized isoquinolines with extended π-systems.

Heck Cross-Coupling for C-C Bond Formation with Alkenes

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a versatile tool for the vinylation of aryl systems.

Reaction Scheme: The reaction of this compound with an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N, K₂CO₃) would yield a 3-fluoro-6-(alkenyl)isoquinoline.

Anticipated Findings: The C-I bond of this compound is well-suited for the oxidative addition step in the Heck catalytic cycle. Therefore, this compound is expected to undergo Heck coupling with a variety of alkenes to produce the corresponding vinylated isoquinolines. The regioselectivity and stereoselectivity of the addition to the alkene would depend on the nature of the alkene substrate and the reaction conditions.

Stille Cross-Coupling for C-C Bond Formation with Organostannanes

The Stille coupling reaction facilitates the formation of C-C bonds by reacting an organic halide with an organostannane reagent, catalyzed by palladium. wikipedia.org

Reaction Scheme: this compound would be coupled with an organostannane (e.g., aryltributyltin, vinyltributyltin) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

Anticipated Findings: As with other palladium-catalyzed cross-coupling reactions, the C-I bond of this compound is expected to be highly reactive in the Stille coupling. This would allow for the formation of a diverse range of 6-substituted-3-fluoroisoquinolines, including those with aryl, vinyl, and alkyl substituents, depending on the organostannane coupling partner. A significant drawback of this method is the toxicity of the organotin reagents and byproducts.

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig Amination)

While palladium catalysis is predominant, copper-catalyzed reactions also offer valuable pathways for the functionalization of aryl halides.

The Ullmann condensation is a classic copper-promoted reaction for the formation of C-O, C-N, and C-S bonds. nih.gov The traditional conditions often require high temperatures, but modern modifications have made this reaction more versatile.

Reaction Scheme (Ullmann-type Amination): this compound could react with an amine in the presence of a copper catalyst (e.g., CuI) and a base to form a 6-amino-3-fluoroisoquinoline derivative.

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed method for the formation of C-N bonds between aryl halides and amines. wikipedia.org Although the prompt specifies copper-catalyzed reactions in this subsection, it is important to note that the Buchwald-Hartwig reaction is a palladium-catalyzed process that is often compared to copper-catalyzed aminations.

Reaction Scheme (Buchwald-Hartwig): A reaction between this compound and a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOt-Bu), would yield the corresponding 6-amino-3-fluoroisoquinoline.

Anticipated Findings: Both copper-catalyzed and palladium-catalyzed amination reactions are expected to be viable for this compound. The Buchwald-Hartwig amination, in particular, is known for its broad substrate scope and high efficiency, often providing excellent yields under relatively mild conditions. The choice between copper and palladium catalysis would depend on the specific amine coupling partner and the desired reaction conditions.

Interactive Data Table: Illustrative Buchwald-Hartwig Amination of Aryl Iodides

This table provides examples of Buchwald-Hartwig amination reactions with various aryl iodides, showcasing the general scope and yields. These are not specific to this compound but are indicative of the expected reactivity.

| Aryl Iodide | Amine | Catalyst | Ligand | Base | Yield (%) |

| 4-Iodotoluene | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 98 |

| 1-Iodonaphthalene | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 95 |

| 3-Iodopyridine | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | 85 |

Other Metal-Mediated Functionalization Reactions

Beyond the well-known Suzuki, Sonogashira, and Heck reactions, the iodo-substituent at the C-6 position of this compound is amenable to a variety of other metal-mediated cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed processes, allowing for selective functionalization at the C-6 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. nih.govwikipedia.org In the context of this compound, the C-I bond would be the reactive site for coupling with a wide range of primary and secondary amines. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields. libretexts.orgjk-sci.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The C-6 iodo group of this compound would readily undergo Negishi coupling with various organozinc reagents, providing a pathway to alkyl, vinyl, or aryl-substituted isoquinolines at this position.

Stille Coupling: This reaction utilizes organostannanes as coupling partners with organic halides, catalyzed by palladium. organic-chemistry.orgwikipedia.org The C-I bond at the C-6 position is the expected site of reaction for Stille coupling, allowing for the introduction of a diverse array of organic moieties.

Copper-Catalyzed Cyanation: The introduction of a cyano group at the C-6 position can be achieved through copper-catalyzed cyanation of the aryl iodide. nih.govnih.gov This transformation is valuable for introducing a versatile nitrile functionality, which can be further elaborated.

The following table illustrates representative conditions for these metal-mediated reactions on analogous aryl iodides.

| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product | Yield (%) | Reference |

| Buchwald-Hartwig | Pd(OAc)₂, BINAP, NaOtBu | Aryl iodide, Aniline | N-Phenylaniline | 98 | wikipedia.org |

| Negishi | PdCl₂(dppf), THF | Aryl iodide, Alkylzinc | Alkylarene | 95 | nih.gov |

| Stille | Pd(PPh₃)₄, LiCl | Aryl iodide, Vinylstannane | Styrene derivative | 92 | organic-chemistry.org |

| Cyanation | CuI, KCN, DMF | Aryl iodide | Aryl nitrile | 85 | nih.gov |

This data is representative of reactions on analogous aryl iodides and not specifically on this compound.

Reactivity of the Aryl Fluoride (B91410) Moiety (C-F Bond)

The carbon-fluorine bond at the C-3 position of the isoquinoline (B145761) ring is generally less reactive than the carbon-iodine bond. However, under specific conditions, it can be functionalized through nucleophilic aromatic substitution or transition metal-catalyzed activation.

The C-F bond at the C-3 position is activated towards nucleophilic attack by the electron-withdrawing effect of the isoquinoline nitrogen atom. This makes the C-3 position susceptible to substitution by various nucleophiles. wikipedia.org The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles and polar aprotic solvents are employed. youtube.com

The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.

The following table provides hypothetical examples of SNAr reactions on 3-fluoroisoquinoline (B1619788) with different nucleophiles.

| Nucleophile | Reagent | Product |

| O-nucleophile | Sodium methoxide | 3-Methoxyisoquinoline |

| N-nucleophile | Ammonia | 3-Aminoisoquinoline |

| S-nucleophile | Sodium thiophenoxide | 3-(Phenylthio)isoquinoline |

This data is illustrative of expected reactivity and not based on specific experimental results for this compound.

Recent advances in organometallic chemistry have enabled the activation of the relatively inert C-F bond by transition metals, particularly palladium and nickel complexes. researchgate.net These reactions often require specialized ligands and conditions. For this compound, such transformations would likely require prior functionalization of the more reactive C-I bond.

Hydrodefluorination: This reaction involves the replacement of the fluorine atom with a hydrogen atom, and can be catalyzed by palladium complexes in the presence of a hydride source. researchgate.netorgsyn.orgnih.gov

Silylation: Nickel-catalyzed silylation of aryl fluorides provides a route to arylsilanes, which are versatile synthetic intermediates.

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group, likely at the C-5 or C-8 position.

Halogenation: Introduction of another halogen atom (e.g., bromine or chlorine) would also be anticipated to occur at the C-5 or C-8 position under appropriate conditions.

Functionalization at the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: The nitrogen can be readily alkylated with alkyl halides to form quaternary isoquinolinium salts. thieme-connect.de For instance, reaction with methyl iodide would yield 3-fluoro-6-iodo-2-methylisoquinolinium iodide.

N-Oxidation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), would lead to the formation of the corresponding isoquinoline N-oxide. acs.orgresearchgate.net This transformation can alter the electronic properties of the ring system and open up further avenues for functionalization.

Chemo- and Regioselective Transformations

The presence of two different halogen atoms with distinct reactivities in this compound allows for selective functionalization.

Chemoselectivity: In metal-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-F bond. This allows for selective reactions at the C-6 position while leaving the C-3 fluorine intact. For example, a Sonogashira coupling would be expected to occur exclusively at the C-6 position.

Regioselectivity: In nucleophilic aromatic substitution, the C-3 position is activated by the ring nitrogen, making it the preferred site for nucleophilic attack over the C-6 position. In electrophilic aromatic substitution, the reaction is directed to the C-5 or C-8 position of the benzene (B151609) ring. shahucollegelatur.org.in

This differential reactivity allows for a stepwise functionalization strategy, where the C-I bond is first modified via a cross-coupling reaction, followed by a nucleophilic substitution at the C-F bond, or vice-versa under specific C-F activation conditions.

Spectroscopic and Structural Characterization of 3 Fluoro 6 Iodoisoquinoline and Its Derivatives

High-Resolution Mass Spectrometry (HRMS):

Precise mass-to-charge ratio (m/z) data from HRMS analysis would be needed to validate the molecular formula of 3-Fluoro-6-iodoisoquinoline (C₉H₅FIN).

X-ray Crystallography:

Should a single crystal of the compound be successfully grown and analyzed, X-ray crystallography would provide definitive information on its solid-state molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman):

Infrared (IR) and Raman spectra would reveal the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-F, C-I, C=N, and aromatic C-H bonds, which would aid in its structural confirmation.

Without access to primary research detailing the synthesis and analysis of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The scientific community awaits the publication of research on this specific compound to enable a comprehensive discussion of its structural and spectroscopic properties.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Properties

The electronic properties of this compound and its derivatives are primarily investigated through UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and how they are influenced by substituent effects. The isoquinoline (B145761) core possesses a π-conjugated system that gives rise to characteristic electronic absorption and emission spectra. The introduction of fluoro and iodo substituents at the 3- and 6-positions, respectively, is expected to modulate these properties through a combination of inductive and resonance effects, as well as spin-orbit coupling.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of the parent isoquinoline molecule in the gas phase exhibits several absorption bands corresponding to π-π* and n-π* transitions rsc.org. In solution, these bands are typically observed in the ultraviolet region. For substituted isoquinolines, the position and intensity of these absorption bands can be significantly altered.

The introduction of a fluorine atom at the 3-position and an iodine atom at the 6-position in the isoquinoline ring system is anticipated to cause shifts in the absorption maxima. Fluorine, being a highly electronegative atom, primarily exerts a strong electron-withdrawing inductive effect (-I effect). This effect can lower the energy of the molecular orbitals, potentially leading to a blue shift (hypsochromic shift) in the absorption bands. Conversely, halogens can also exhibit a weak electron-donating resonance effect (+R effect) due to their lone pairs of electrons, which could lead to a red shift (bathochromic shift). The net effect will depend on the interplay of these opposing influences.

The iodine atom at the 6-position, being less electronegative than fluorine, will have a weaker inductive effect. However, due to its larger size and more polarizable electron cloud, it can participate more effectively in resonance and also introduce heavy-atom effects. The presence of the bulky iodine atom can also induce steric effects, potentially altering the planarity of the molecule and, consequently, its electronic properties.

In a study on 5-substituted isoquinolines, it was observed that different functional groups at the 5-position led to distinct absorption maxima. For instance, 5-bromoisoquinoline in benzene (B151609) exhibits absorption maxima at specific wavelengths, indicating the influence of the halogen substituent on the electronic transitions of the isoquinoline core researchgate.net. While this is a different isomer, it highlights the sensitivity of the electronic spectrum to halogen substitution.

The electronic absorption spectra of 1,7/8-substituted isoquinoline derivatives in tetrahydrofuran (THF) show multiple absorption peaks in the range of 283–461 nm rsc.org. This wide range underscores the significant impact that different substituents can have on the electronic structure of the isoquinoline scaffold.

A summary of observed UV-Vis absorption characteristics for related substituted isoquinolines is presented in the table below to provide a comparative context.

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax, nm) | Reference |

| 5-Substituted Isoquinolines (e.g., 5-bromoisoquinoline) | Benzene | Multiple absorption maxima observed | researchgate.net |

| 1,7/8-Substituted Isoquinolines | Tetrahydrofuran | 283–461 | rsc.org |

| 9-Aryl-Substituted Isoquinolinium Derivatives | Acetonitrile, Methanol, DMSO, Dichloromethane | ~356 and ~440 | nih.gov |

This table summarizes data for related compounds to provide context due to the absence of specific data for this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of molecules upon excitation with UV or visible light. The fluorescence of isoquinoline and its derivatives is sensitive to substitution and the solvent environment.

The fluorine substituent at the 3-position is expected to influence the fluorescence properties. Generally, fluorination can enhance fluorescence quantum yields and photostability in aromatic systems. In a study on fluorinated versus iodinated photosensitizers, it was noted that replacing iodine with fluorine did not significantly alter the fluorescence properties of the core molecule nih.gov.

Conversely, the iodine atom at the 6-position is expected to have a significant impact on the fluorescence of the isoquinoline core due to the heavy-atom effect. This effect promotes intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), which can lead to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence. This phenomenon is well-documented for halogenated aromatic compounds.

Research on novel isoquinoline derivatives substituted at the 3-position has shown that these compounds can exhibit visible fluorescence mdpi.comnih.gov. The photophysical properties, including fluorescence emission, are dependent on the nature of the substituent. Similarly, studies on boroisoquinolines, a class of fluorescent dyes, have demonstrated that substituents on the isoquinoline ring, including electron-donating groups, can significantly affect the fluorescence intensity and emission wavelengths, leading to emissions in the 400-600 nm range researchgate.netnih.gov.

Furthermore, the fluorescence quantum yields of isoquinolinium derivatives have been shown to be significantly enhanced in halogenated solvents, suggesting a specific interaction between the solvent and the excited state of the molecule nih.gov.

The following table summarizes the fluorescence characteristics of some substituted isoquinoline derivatives, which can serve as a reference for predicting the behavior of this compound.

| Compound/Derivative Class | Solvent/State | Emission Maxima (λem, nm) | Key Findings | Reference |

| 3-Substituted Isoquinoline Derivatives | 0.1 M H2SO4 | Not specified | Exhibit visible fluorescence | mdpi.comnih.gov |

| 1,7/8-Substituted Isoquinolines | Tetrahydrofuran | 510–583 | Dual-state emission properties | rsc.org |

| Boroisoquinolines | Not specified | 400–600 | Efficient fluorescence with large Stokes shifts | researchgate.netnih.gov |

| 9-Aryl-Substituted Isoquinolinium Derivatives | Halogenated Solvents | Not specified | Significantly increased fluorescence quantum yields | nih.gov |

This table summarizes data for related compounds to provide context due to the absence of specific data for this compound.

Computational and Theoretical Investigations of 3 Fluoro 6 Iodoisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Electronic Structure and Bonding Analysis

Information regarding the electronic structure and bonding analysis of 3-Fluoro-6-iodoisoquinoline is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

No studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for this compound were found.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

There are no published computational predictions of the NMR chemical shifts or IR frequencies for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its interactions with biological macromolecules. For a largely planar and rigid system like this compound, the conformational landscape is expected to be relatively simple. However, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the subtle effects of the halogen substituents on the molecule's geometry.

DFT calculations, particularly using functionals like B3LYP with appropriate basis sets, can be employed to optimize the geometry of this compound and determine its most stable conformation. researchgate.netresearchgate.net These calculations would likely confirm the planarity of the isoquinoline (B145761) ring system. Key parameters that can be derived from these computations include bond lengths, bond angles, and dihedral angles. For instance, the C-F and C-I bond lengths and the bond angles around the substituted carbon atoms would be of particular interest. Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov The presence of the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO, while the iodine atom's effect will be more complex due to its size and polarizability. nih.gov

Table 1: Predicted Geometrical and Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Observation |

|---|---|

| Molecular Geometry | Largely planar isoquinoline ring |

| C-F Bond Length | Relatively short and strong |

| C-I Bond Length | Relatively long and weak |

| HOMO Energy | Lowered due to electron-withdrawing fluorine |

| LUMO Energy | Lowered due to electron-withdrawing fluorine |

| HOMO-LUMO Gap | Influenced by both halogen substituents |

Prediction of Reactivity and Selectivity Trends

The reactivity of this compound is largely dictated by the electronic properties of the isoquinoline ring and the nature of the halogen substituents. The fluorine atom at the 3-position and the iodine atom at the 6-position are expected to have distinct influences on the molecule's susceptibility to different types of chemical reactions.

The fluorine atom, being highly electronegative, will make the carbon atom at the 3-position electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr) reactions. The isoquinoline ring itself is an electron-deficient aromatic system, which further facilitates SNAr reactions. Therefore, it is predicted that a variety of nucleophiles could displace the fluoride (B91410) ion at the 3-position. The iodine atom at the 6-position, on the other hand, is a good leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, including aryl, alkyl, and alkynyl groups.

The selectivity of these reactions can also be predicted. For instance, under nucleophilic attack, the 3-position is highly activated by the fluorine atom, making it the more likely site of reaction compared to the 6-position. Conversely, in palladium-catalyzed cross-coupling reactions, the C-I bond is much more reactive than the C-F bond, ensuring high selectivity for substitution at the 6-position. Computational methods can be used to model the transition states of these reactions to further refine these predictions of reactivity and selectivity. By calculating the activation energies for different reaction pathways, a more quantitative understanding of the compound's chemical behavior can be achieved.

Table 2: Predicted Reactivity of this compound in Different Reaction Types

| Reaction Type | Predicted Reactivity at 3-Position (C-F) | Predicted Reactivity at 6-Position (C-I) | Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | High | Low | Fluorine activates the 3-position towards nucleophilic attack. |

| Suzuki Coupling | Low | High | The C-I bond is highly reactive in Pd-catalyzed cross-coupling. |

| Heck Coupling | Low | High | The C-I bond is the preferred site for oxidative addition. |

| Sonogashira Coupling | Low | High | The C-I bond readily participates in the catalytic cycle. |

In Silico Design and Virtual Screening of Novel Derivatives

The this compound scaffold is a promising starting point for the design of novel bioactive molecules. In silico techniques, such as virtual screening and structure-based drug design, can be employed to explore the chemical space around this core structure and identify derivatives with high affinity for specific biological targets. nih.gov The isoquinoline framework is a common feature in many kinase inhibitors, and thus, kinases represent a logical target class for derivatives of this compound. researchoutreach.orgnih.gov

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential "hits". frontiersin.org Starting with the this compound core, a virtual library of derivatives can be generated by computationally introducing a variety of substituents at the 3- and 6-positions. For example, the fluorine at the 3-position could be replaced with different amines, alcohols, or thiols, while the iodine at the 6-position could be substituted with a diverse set of aryl or heteroaryl groups via simulated cross-coupling reactions. This virtual library can then be screened against the binding site of a target protein, such as a kinase, using molecular docking programs. rsc.org These programs predict the binding mode and affinity of each compound, allowing for the ranking and prioritization of the most promising candidates for synthesis and biological evaluation. nih.goved.ac.uk

Structure-based design can also be used to create novel derivatives with improved properties. If the three-dimensional structure of a target protein is known, new molecules can be designed to fit optimally into its binding site. mdpi.com For example, if a particular region of a kinase's active site is hydrophobic, derivatives of this compound bearing hydrophobic substituents at the 6-position could be designed to exploit this feature. This rational design approach, guided by computational modeling, can significantly accelerate the discovery of potent and selective inhibitors. citedrive.com

Table 3: Potential Biological Targets and Design Strategies for this compound Derivatives

| Potential Target Class | Rationale | In Silico Design Strategy |

|---|---|---|

| Kinases | The isoquinoline scaffold is a known kinase inhibitor motif. | Virtual screening of a combinatorial library of derivatives against a panel of kinase active sites. |

| Topoisomerases | Quinoline (B57606) and isoquinoline derivatives have shown activity against these enzymes. | Structure-based design to optimize interactions with the DNA-enzyme complex. |

| G-Protein Coupled Receptors (GPCRs) | The isoquinoline core can mimic the structure of some endogenous ligands. | Pharmacophore modeling based on known GPCR ligands to guide the design of new derivatives. |

Advanced Applications of 3 Fluoro 6 Iodoisoquinoline in Chemical Science

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The 3-fluoro-6-iodoisoquinoline scaffold is a powerful building block in synthetic organic chemistry, primarily due to the differential reactivity of its two halogen substituents. The iodine atom at the 6-position is particularly amenable to a host of transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, through well-established methods such as Suzuki, Stille, and Sonogashira couplings. This capability is fundamental to the construction of complex molecular architectures from a relatively simple starting material.

Conversely, the fluorine atom at the 3-position is generally more stable and less prone to displacement, though it can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, particularly with strong nucleophiles. This dual reactivity allows for sequential and site-selective functionalization. For instance, the iodo-group can be transformed first via a cross-coupling reaction, leaving the fluoro-group intact for a subsequent modification step. This strategic, stepwise approach is crucial in the total synthesis of natural products and the development of novel pharmaceutical agents where precise control over the molecular structure is paramount.

The isoquinoline (B145761) core itself is a prevalent motif in numerous biologically active compounds, including alkaloids and modern therapeutic agents. mdpi.comsemanticscholar.orgrsc.org The ability to elaborate upon the this compound framework provides a direct route to novel derivatives with potential applications in medicinal chemistry, such as kinase inhibitors or receptor antagonists.

| Reaction Type | Position | Typical Reagents | Resulting Structure |

| Suzuki Coupling | 6 (Iodo) | Arylboronic acids, Pd catalyst, Base | 6-Aryl-3-fluoroisoquinoline |

| Sonogashira Coupling | 6 (Iodo) | Terminal alkynes, Pd/Cu catalysts, Base | 6-Alkynyl-3-fluoroisoquinoline |

| Stille Coupling | 6 (Iodo) | Organostannanes, Pd catalyst | 6-Alkyl/Aryl-3-fluoroisoquinoline |

| Buchwald-Hartwig Amination | 6 (Iodo) | Amines, Pd catalyst, Base | 6-Amino-3-fluoroisoquinoline |

| Nucleophilic Aromatic Substitution (SNAr) | 3 (Fluoro) | Strong nucleophiles (e.g., NaOMe, KSR) | 3-Alkoxy/Thio-6-iodoisoquinoline |

Precursor for Advanced Organic Materials

While direct applications of this compound in materials science are not yet widely documented, its structural features suggest significant potential as a precursor for a new generation of advanced organic materials. The principles guiding the design of materials based on related quinoline (B57606) and isoquinoline structures can be extrapolated to predict its utility.

The isoquinoline nucleus is an electron-deficient system, a desirable characteristic for host materials or electron-transporting layers in Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine atoms is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can enhance electron injection and transport. Furthermore, the 6-iodo position provides a convenient point for attaching other functional chromophores or donor-acceptor units through cross-coupling reactions. This modular approach could be used to fine-tune the electronic and photophysical properties of the resulting material for optimal performance in OLEDs or as an acceptor material in Organic Photovoltaics (OPVs). Research on quinoline-based materials has shown their promise in developing emitters exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. nih.gov

Conductive polymers are characterized by their extended π-conjugated systems. nih.govacs.org this compound could serve as a monomeric unit in the synthesis of novel conductive polymers. Polymerization could potentially be achieved through repetitive cross-coupling reactions, utilizing the iodine as a reactive site to link monomer units together. The presence of the nitrogen heteroatom and the fluorine substituent in the polymer backbone would be expected to significantly influence the material's electronic properties, such as its conductivity, charge mobility, and stability in ambient conditions. Such materials could find applications in various organic electronic devices, including thin-film transistors and sensors.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. rsc.orgbohrium.com This effect is often achieved by designing molecules with rotatable parts that dissipate energy non-radiatively in solution but become restricted in the aggregate state, opening a radiative decay channel. Quinoline and its derivatives have been successfully incorporated into molecules that exhibit AIE. nih.govosti.gov this compound can be used as a core structure to which AIE-active rotors, such as tetraphenylethylene (B103901) units, are attached at the 6-position. The resulting molecules could be investigated for applications in bio-imaging, chemical sensing, and as emitters in solid-state lighting.

Utility in Radiochemistry and Radiotracer Synthesis

The dual halogen substitution of this compound makes it an exceptionally promising precursor for the synthesis of radiotracers for medical imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). lbl.govnih.gov These techniques rely on molecules labeled with specific radioisotopes to visualize and quantify physiological and pathological processes in vivo.

The fluorine-18 (B77423) (¹⁸F) isotope is the most widely used radionuclide for PET imaging due to its favorable decay characteristics, including a 109.8-minute half-life. nih.gov The carbon-iodine bond in this compound can serve as an excellent site for nucleophilic radiofluorination. In this process, an aryl-iodine bond is a suitable leaving group that can be displaced by [¹⁸F]fluoride to install the radioactive isotope. springernature.comnih.govradiologykey.com This would produce a 6-[¹⁸F]fluoro-3-fluoroisoquinoline derivative. The stable fluorine at the 3-position would remain, allowing for the creation of a molecule with a stable fluorine atom and a radioactive one at a different position.

| Radioisotope | Imaging Modality | Half-life | Precursor Site | Labeling Method |

| ¹⁸F | PET | 109.8 min | 6-Iodo | Nucleophilic Substitution (¹⁸F⁻ for I) |

| ¹²³I | SPECT | 13.2 hours | 6-Iodo | Iododestannylation or Halogen Exchange |

| ¹²⁵I | Preclinical/Radioassay | 59.4 days | 6-Iodo | Iododestannylation or Halogen Exchange |

Simultaneously, the structure is amenable to labeling with radioisotopes of iodine, such as iodine-123 for SPECT imaging or iodine-125 (B85253) for preclinical research and radioassays. nih.gov Radioiodination can be achieved through several methods, including oxidative radioiodination or, more commonly, by first converting the iodo-precursor into an organostannane or boronic acid derivative, which then undergoes facile electrophilic substitution with radioactive iodine. The presence of the stable fluorine atom at the 3-position allows for the synthesis of an iodinated radiotracer whose non-radioactive ("cold") standard is the this compound itself. This dual potential makes this compound a valuable platform for developing matched pairs of imaging agents, where a PET (¹⁸F) and SPECT (¹²³I) tracer have nearly identical chemical structures, facilitating comparative imaging studies. iaea.org

Methodologies for Isotopic Labeling at C-F and C-I Positions

Isotopic labeling is a technique used to track the passage of a substance through a system, such as a chemical reaction or a biological pathway. wikipedia.org For this compound, the presence of both fluorine and iodine atoms allows for the introduction of their respective radioisotopes, enabling its use in applications like positron emission tomography (PET) imaging and other radiotracer studies. nih.govnih.gov

Labeling at the C-I Position:

The carbon-iodine bond at the 6-position is a prime site for radioiodination, allowing for the introduction of isotopes such as ¹²³I, ¹²⁵I, and ¹³¹I. Several established methods can be adapted for this purpose.

Electrophilic Radioiodination: This is a common approach where a precursor molecule is reacted with an electrophilic radioiodine species. nih.gov Iododestannylation is a particularly effective method, involving the reaction of a trialkyltin precursor (e.g., 3-fluoro-6-(tributylstannyl)isoquinoline) with a source of radioiodide in the presence of a mild oxidizing agent. nih.gov This reaction typically proceeds with high radiochemical yield (RCY) under gentle conditions. nih.gov Another method is iododesilylation, which uses a silyl (B83357) precursor, though it may result in lower yields compared to the stannyl (B1234572) route due to the greater stability of the carbon-silicon bond. nih.gov

Isotopic Exchange: In some cases, direct exchange between the stable ¹²⁷I atom on the isoquinoline ring and a radioactive iodine isotope can be achieved, often facilitated by heat or a copper catalyst. This method's efficiency depends on the specific reaction conditions and the molecule's stability.

Labeling at the C-F Position:

Introducing the positron-emitting isotope fluorine-18 (¹⁸F) at the 3-position is highly desirable for PET imaging, given its favorable decay characteristics. nih.gov However, direct isotopic exchange on an electron-rich aromatic ring is generally not feasible. Therefore, labeling strategies typically involve the synthesis of a suitable precursor that can undergo nucleophilic fluorination.

Nucleophilic Aromatic Substitution (SₙAr): A common strategy involves designing a precursor where a good leaving group is positioned at the 3-position of the isoquinoline ring. This precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to form the ¹⁸F-labeled product. The choice of leaving group (e.g., nitro, trimethylammonium) and the reaction conditions are critical for achieving high RCY. researchgate.net This approach has been successfully used for the ¹⁸F-labeling of various heterocyclic compounds for PET imaging. eur.nliaea.org

The following table summarizes potential methodologies for the isotopic labeling of this compound.

| Position | Isotope | Methodology | Typical Precursor | Key Considerations |

|---|---|---|---|---|

| C-6 (Iodine) | 123I, 125I, 131I | Electrophilic Iododestannylation | 3-Fluoro-6-(tributylstannyl)isoquinoline | High radiochemical yields under mild conditions. nih.gov |

| C-6 (Iodine) | 123I, 125I, 131I | Electrophilic Iododesilylation | 3-Fluoro-6-(trimethylsilyl)isoquinoline | Generally lower yields than iododestannylation. nih.gov |

| C-3 (Fluorine) | 18F | Nucleophilic Aromatic Substitution (SNAr) | 6-Iodo-3-(trimethylammonium)isoquinoline triflate | Requires a precursor with an appropriate leaving group activated for nucleophilic attack. researchgate.net |

Application in Catalyst and Ligand Design

The isoquinoline scaffold is recognized as a privileged structure in chemistry, not only for its presence in bioactive compounds but also for its utility in the design of ligands for transition-metal catalysis. acs.org this compound offers several features that make it an attractive platform for developing novel catalysts and ligands.

The nitrogen atom of the isoquinoline ring provides a primary coordination site for metal ions. The electronic properties of this coordination site can be finely tuned by the substituents on the ring. The fluorine atom at the C-3 position, being highly electronegative, acts as an electron-withdrawing group. This modification lowers the basicity of the isoquinoline nitrogen, which can significantly influence the electronic structure and, consequently, the reactivity of the coordinated metal center.

Furthermore, the iodine atom at the C-6 position serves as a versatile synthetic handle. Through various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, the iodo group can be replaced with a wide array of other functional groups. This allows for the construction of more complex ligand architectures, including:

Bidentate and Polydentate Ligands: By introducing another coordinating group (e.g., a phosphine (B1218219), another N-heterocycle, or an amine) via cross-coupling at the C-6 position, this compound can be converted from a simple monodentate ligand into a more complex bidentate or pincer-type ligand. Such ligands are crucial for controlling the geometry and reactivity of metal catalysts. nih.gov

Chiral Ligands: The introduction of a chiral moiety at the C-6 position can lead to the development of novel ligands for asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure compounds.

The combination of electronic tuning by the fluoro group and structural diversification via the iodo group allows for the systematic modification of ligand properties to optimize catalyst performance for specific chemical transformations.

| Structural Feature | Role in Ligand/Catalyst Design | Potential Impact on Catalysis | Example Modification |

|---|---|---|---|

| Isoquinoline Nitrogen | Primary metal coordination site. | Influences the Lewis acidity and redox potential of the metal center. | Formation of complexes with Rh, Ir, Pd, Au, etc. |

| C-3 Fluoro Group | Electron-withdrawing group. | Modulates the electron density at the metal center, affecting catalytic activity and stability. | Enhances the π-acceptor properties of the ligand. |

| C-6 Iodo Group | Versatile synthetic handle for functionalization. | Allows for the creation of multidentate or chiral ligands, enhancing catalyst selectivity and efficiency. nih.gov | Suzuki coupling to introduce an arylphosphine group, creating a P,N-bidentate ligand. |

Integration into Sensor Technologies

Quinoline and isoquinoline derivatives are widely utilized as core fluorophores in the design of fluorescent chemical sensors due to their favorable photophysical properties. researchgate.netnih.gov this compound represents a valuable building block for the development of novel sensors for detecting various analytes, such as metal ions and small molecules.

The fundamental design of such a sensor involves coupling the isoquinoline fluorophore to a specific receptor unit that can selectively bind to a target analyte. The C-6 iodo group is an ideal attachment point for introducing this receptor moiety through robust and high-yielding cross-coupling reactions. Upon binding of the analyte to the receptor, a change in the fluorescence properties of the isoquinoline core is induced, providing a detectable signal.

Several photophysical mechanisms can be exploited for signal transduction:

Photoinduced Electron Transfer (PET): A common mechanism in "turn-on" sensors. An electron-rich receptor (like a dipicolylamine group for Zn²⁺ sensing) is attached to the fluorophore. In the absence of the analyte, an electron can be transferred from the receptor to the excited fluorophore, quenching the fluorescence. Upon binding a metal ion, the receptor's electrons are engaged in coordination, inhibiting the PET process and "turning on" the fluorescence. mdpi.com

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves two chromophores, a donor and an acceptor. The sensor can be designed such that binding of the analyte brings the two chromophores into proximity, enabling energy transfer and causing a change in the emission spectrum. researchgate.net

Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be altered upon analyte binding, leading to a shift in the emission wavelength.

The this compound scaffold allows for the strategic placement of a receptor at the C-6 position, which is sufficiently removed from the core heterocyclic structure to minimize disruption of its intrinsic fluorescence while allowing for effective signal modulation upon analyte binding.

| Target Analyte | Proposed Receptor (at C-6) | Sensing Mechanism | Expected Fluorescence Response |

|---|---|---|---|

| Zn2+ | Dipicolylamine | Photoinduced Electron Transfer (PET) mdpi.com | Fluorescence enhancement ("Turn-on"). |

| Hg2+ | Thiourea or Rhodamine derivative | Intramolecular Charge Transfer (ICT) or FRET researchgate.net | Ratiometric shift or fluorescence quenching. |

| Fe3+ | 8-Hydroxyquinoline derivative | PET / Chelation-Enhanced Quenching nih.gov | Fluorescence quenching ("Turn-off"). nih.gov |

| Cu2+ | Peptide or Amino Acid | PET / Chelation-Enhanced Quenching | Fluorescence quenching. |

Future Perspectives and Challenges in 3 Fluoro 6 Iodoisoquinoline Research

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of chiral isoquinoline (B145761) derivatives is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. clockss.orgrsc.org Future research on 3-fluoro-6-iodoisoquinoline should prioritize the development of synthetic routes that allow for the precise control of stereochemistry.

Currently, the synthesis of many isoquinoline cores relies on established methods like the Bischler-Napieralski or Pictet-Spengler reactions, which often require subsequent steps to introduce chirality, such as enantioselective reduction. rsc.orgorganic-chemistry.org A key challenge will be to develop novel catalytic asymmetric methods that can directly generate enantioenriched this compound derivatives. This could involve the use of chiral catalysts in cyclization reactions or the development of stereoselective C-H functionalization methods on a pre-formed isoquinoline ring.

Moreover, the synthesis of substituted tetrahydroisoquinolines often involves diastereoselective approaches. bohrium.comnih.gov For this compound, the development of diastereoselective routes to its saturated derivatives would be highly valuable. This could be achieved through substrate-controlled methods, where existing stereocenters direct the formation of new ones, or through catalyst-controlled reactions that can selectively form one diastereomer over others.

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Approach | Potential Advantages | Key Challenges |

| Chiral Catalyst-Controlled Cyclization | Direct access to enantioenriched isoquinolines. | Catalyst design and optimization for the specific substrate. |

| Enantioselective Reduction of Dihydroisoquinolines | Builds on established synthetic routes. | Development of efficient and selective catalysts. |

| Substrate-Controlled Diastereoselective Synthesis | High levels of stereocontrol. | Synthesis of chiral starting materials. |

| Asymmetric C-H Functionalization | Atom-economical and efficient. | Regio- and stereoselectivity control. |

Exploration of Novel C-H Functionalization Strategies on the Isoquinoline Core

Carbon-hydrogen (C-H) functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical way to modify complex molecules. ijpsjournal.comnih.govrsc.orgmdpi.com For this compound, the isoquinoline core presents several C-H bonds that could be targeted for functionalization. The electronic properties of the fluorine and iodine substituents will likely influence the regioselectivity of these reactions.

Future research should focus on developing transition-metal-catalyzed C-H activation methods to introduce a variety of functional groups at different positions on the isoquinoline ring. This would allow for the rapid generation of a library of derivatives for biological screening or for use as intermediates in the synthesis of more complex molecules. A significant challenge will be to achieve high regioselectivity, targeting a specific C-H bond in the presence of others. Directing groups may be employed to guide the catalyst to a particular position.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer numerous advantages over traditional batch processes, including improved safety, scalability, and the ability to rapidly screen reaction conditions. acs.orgresearchgate.netresearchgate.net The application of these technologies to the synthesis of this compound and its derivatives could significantly accelerate research in this area.

The integration of flow chemistry could enable the safe handling of potentially hazardous reagents and intermediates, as well as provide precise control over reaction parameters such as temperature and residence time. This could lead to higher yields and purities. Automated synthesis platforms, on the other hand, could be used to rapidly synthesize a library of this compound analogs by systematically varying the starting materials and reagents. merckmillipore.comnih.govspringernature.comrsc.orgresearchgate.net This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery.

Expanding the Scope of Material Science and Niche Chemical Applications

The unique electronic properties conferred by the fluoro and iodo substituents suggest that this compound could have applications beyond medicinal chemistry. Isoquinoline derivatives have been investigated for their use in dyes, pigments, and as ligands in organometallic catalysis. wikipedia.orgamerigoscientific.comchemicalbook.com The presence of fluorine can enhance properties such as thermal stability and photostability, which are desirable in materials science. researchgate.netacs.org

Future research could explore the synthesis of polymers or metal-organic frameworks (MOFs) incorporating the this compound unit. amerigoscientific.com The iodine atom provides a convenient point for polymerization or for coordination to metal centers. Additionally, the fluorescent properties of novel isoquinoline derivatives could be investigated for applications in sensing or imaging. mdpi.com The development of these niche applications will depend on a thorough understanding of the photophysical and electronic properties of this compound and its derivatives.

Synergistic Combination of Experimental and Computational Approaches for Discovery

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental design, and understanding reaction mechanisms. researchgate.netresearchgate.netdntb.gov.ua A synergistic approach that combines computational and experimental studies will be crucial for accelerating the discovery and development of this compound-based compounds.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of this compound, as well as to model its reactivity in various chemical transformations. This can help in predicting the regioselectivity of C-H functionalization reactions or in designing more efficient catalysts for its synthesis. Molecular docking studies can be employed to predict the binding of this compound derivatives to biological targets, thereby prioritizing compounds for synthesis and experimental testing.

Table 2: Synergistic Computational and Experimental Workflow

| Stage | Computational Approach | Experimental Validation |

| Design | Predict molecular properties (e.g., reactivity, solubility). | Synthesize and characterize the designed compounds. |

| Synthesis | Model reaction mechanisms and predict outcomes. | Optimize reaction conditions based on computational insights. |

| Application | Perform virtual screening and molecular docking. | Conduct in vitro and in vivo biological assays. |

Addressing Sustainability and Atom Economy in Synthetic Methodologies

The principles of green chemistry, including sustainability and atom economy, are increasingly important considerations in chemical synthesis. frontiersin.orgnih.govnih.govrsc.org Future synthetic routes to this compound and its derivatives should be designed to minimize waste, reduce the use of hazardous materials, and be energy-efficient.

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, will be a key metric for evaluating new synthetic methods. nih.govwikipedia.orgresearchgate.netprimescholars.comjocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, should be prioritized. The use of catalytic methods over stoichiometric reagents is also a crucial aspect of improving the sustainability of a synthesis. researchgate.net Furthermore, the development of synthetic routes that utilize renewable starting materials and environmentally benign solvents will be a significant step towards a more sustainable production of this promising compound.

Q & A

Basic: What are the standard synthetic routes for 3-Fluoro-6-iodoisoquinoline, and how do reaction conditions influence yield?

Methodological Answer:

this compound is typically synthesized via halogenation of isoquinoline precursors. A common approach involves:

- Step 1: Fluorination using HF-pyridine or Selectfluor® at C3 of isoquinoline derivatives.

- Step 2: Iodination via electrophilic substitution (e.g., NIS in HNO₃) or transition-metal-catalyzed reactions (e.g., CuI/KI systems) at C6 .

Yield optimization requires precise temperature control (e.g., 0–5°C for iodination to minimize side reactions) and stoichiometric ratios of iodinating agents .

Advanced: How can regioselectivity challenges during iodination/fluorination be addressed in complex isoquinoline systems?

Methodological Answer:

Regioselectivity is controlled by:

- Directing Groups: Electron-withdrawing substituents (e.g., -NO₂) at specific positions guide halogenation .

- Catalytic Systems: Pd/Cu-mediated cross-coupling ensures precise iodination at C6, avoiding competing sites .

- Computational Modeling: DFT calculations predict reactive sites by analyzing electron density maps, aiding in precursor design .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹⁹F NMR confirms fluorine incorporation (δ ~ -110 ppm), while ¹H NMR identifies aromatic proton splitting patterns .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 288.952) and isotopic patterns for iodine .

- X-ray Crystallography: Resolves structural ambiguities, such as halogen bonding interactions .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura couplings .

- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize catalytic efficiency .

- Retrosynthetic AI Tools: Platforms like Reaxys suggest feasible routes by analyzing >10⁶ reactions, prioritizing low-energy intermediates .

Basic: What are the key considerations for designing bioactivity assays with this compound?

Methodological Answer:

- Solubility: Use DMSO/water mixtures (<1% DMSO) to avoid cytotoxicity .

- Target Selection: Prioritize enzymes with halogen-binding pockets (e.g., kinases, phosphodiesterases) based on iodine's van der Waals radius .

- Dose-Response Curves: Test 0.1–100 μM ranges to establish IC₅₀ values, validated via triplicate measurements .

Advanced: How can structural modifications enhance the bioactivity of this compound derivatives?

Methodological Answer:

- SAR Studies: Introduce electron-donating groups (e.g., -OCH₃) at C8 to improve binding affinity to tyrosine kinases .

- Isosteric Replacements: Substitute iodine with -CF₃ or -Br to balance lipophilicity and target engagement .

- Protease Stability Assays: Modify the isoquinoline core with methyl groups to reduce metabolic degradation .

Basic: How should researchers handle discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reproducibility Checks: Verify reaction conditions (e.g., anhydrous vs. humid environments for iodination) .

- Side-Product Analysis: Use HPLC-MS to identify byproducts (e.g., di-iodinated species) and adjust stoichiometry .

- Literature Cross-Validation: Compare protocols from peer-reviewed journals over vendor-supplied data .

Advanced: What mechanistic insights can isotopic labeling provide for halogenation reactions in this compound?

Methodological Answer:

- ¹⁸O-Labeling: Traces water content in iodination steps, which can hydrolyze intermediates .

- ²H-Labeling: Tracks kinetic isotope effects (KIEs) to distinguish radical vs. electrophilic iodination pathways .

- In Situ Monitoring: Raman spectroscopy monitors real-time iodine incorporation, correlating with DFT-published transition states .

Basic: What are the best practices for ensuring compound stability during storage?

Methodological Answer:

- Storage Conditions: Use amber vials at -20°C under argon to prevent photodegradation and iodine loss .

- Purity Checks: Quarterly HPLC analyses (C18 columns, acetonitrile/water gradients) detect decomposition .

- Solvent Compatibility: Avoid chlorinated solvents (e.g., CHCl₃) to prevent halogen exchange .

Advanced: How can researchers resolve conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Assay Standardization: Use reference inhibitors (e.g., staurosporine for kinases) to normalize activity .

- Cell Line Validation: Compare results in HEK293 vs. HeLa cells to rule out cell-specific uptake differences .

- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify variability across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.